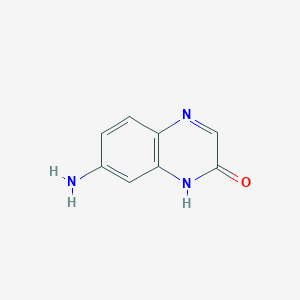

7-Amino-2(1H)-quinoxalinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Luminescent Materials

Synthesis and Luminescence Sensitization

The compound 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone has been synthesized and identified as an effective antenna molecule for europium luminescence. It enhances the luminescence of europium when covalently attached to specific chelates, showcasing its potential in the development of luminescent materials (Chen & Selvin, 2000).

Synthetic Methodologies

Novel Routes for Quinolinone Preparation

Research has explored new methodologies for synthesizing quinolinone derivatives, highlighting efficient routes based on cyclization reactions. These synthetic advancements facilitate the production of various quinolinone compounds for further applications (Hradil et al., 2006).

Biological Activities

Aldose Reductase Inhibitors

Quinoxalinone derivatives have been synthesized as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors exhibit significant potency, suggesting their potential in diabetes treatment (Yang et al., 2012).

Inhibition of α-Carbonic Anhydrases

A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one revealed its ability to inhibit certain isoforms of α-carbonic anhydrases without lactam ring hydrolysis, contrasting with similar compounds. This finding introduces a new class of enzyme inhibitors (Vullo et al., 2015).

Antimicrobial Activity

Novel quinoxalines have been synthesized and evaluated for antimicrobial activity, with certain compounds exhibiting broad-spectrum activity. This research underscores the potential of quinoxalines as antimicrobial agents (Refaat et al., 2004).

Photophysical Properties

Fluorogenic Probe Development

The photophysical properties of quinoxalinones have been explored for the development of a fluorogenic probe for detecting hydrogen sulfide. This application highlights the potential of quinoxalinones in analytical chemistry and sensor technology (Renault et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target dna ligase and Adenosine receptor A2a . These targets play crucial roles in DNA replication and neurotransmission, respectively.

Mode of Action

For instance, it could inhibit the activity of DNA ligase, thereby affecting DNA replication . Alternatively, it could bind to the Adenosine receptor A2a, influencing neurotransmission .

Biochemical Pathways

Based on its potential targets, it could impact the dna replication pathway and the adenosine signaling pathway .

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination .

Result of Action

Based on its potential targets, it could lead to changes in dna replication and neurotransmission .

Eigenschaften

IUPAC Name |

7-amino-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSLZUCVCYGJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406759 |

Source

|

| Record name | 7-Amino-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98555-00-1 |

Source

|

| Record name | 7-Amino-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)